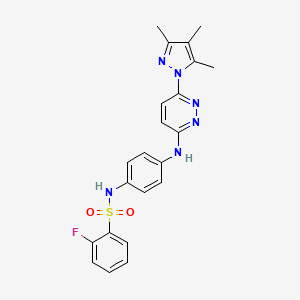![molecular formula C12H12FN5O2S B2954648 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide CAS No. 869067-63-0](/img/structure/B2954648.png)
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . It also has an amine (-NH2) and a sulfanyl (-SH) group attached to the triazine ring, and an acetamide group attached to a fluorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of its constituent groups around the 1,2,4-triazine ring .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the functional groups present. For example, the amine and sulfanyl groups might be involved in nucleophilic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar functional groups and the overall shape and size of the molecule .科学的研究の応用
Antimicrobial Applications
Several studies have focused on the synthesis and evaluation of triazine derivatives, including compounds structurally related to 2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide, for their antimicrobial properties. These compounds have shown interesting activity against a range of bacterial strains, such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus (Abdulrahman S. Alharbi, N. A. Alshammari, 2019). This suggests the potential utility of these compounds in developing new antibacterial agents.
Antiviral Applications
Research into the antiviral activities of triazine derivatives, including those related to the compound , has demonstrated efficacy against the influenza A (H1N1) virus. Specifically, certain derivatives have exhibited high antiviral activity against the H1N1 strain, with effective concentrations showing promising selectivity indices (A. Demchenko et al., 2020). This highlights their potential as foundational structures for the development of new antiviral medications.
Structural and Spectroscopic Analysis
Advanced structural and spectroscopic analyses, including quantum chemical insight and molecular docking studies, have been applied to triazine derivatives to understand their molecular structure, interactions, and potential as anti-COVID-19 molecules. These studies provide a detailed understanding of the intermolecular interactions, drug-likeness properties, and the binding efficacy of such compounds against viral proteins, offering a pathway toward designing effective antiviral drugs (S. Mary et al., 2020).
Novel Synthesis Methods
Innovative synthesis methods have been developed for creating new derivatives of triazine, aiming to explore their biological activities further. These methods have led to the discovery of compounds with potential antibacterial, antifungal, and antiviral properties, expanding the scope of research and applications of these chemical structures in medicinal chemistry (B. A. Baviskar, S. S. Khadabadi, S. Deore, 2013).
作用機序
将来の方向性
特性
IUPAC Name |
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c1-7-11(20)18(14)12(17-16-7)21-6-10(19)15-9-5-3-2-4-8(9)13/h2-5H,6,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTNLNDJINSDPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51086174 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

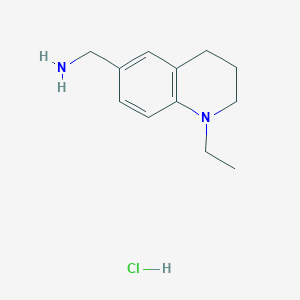
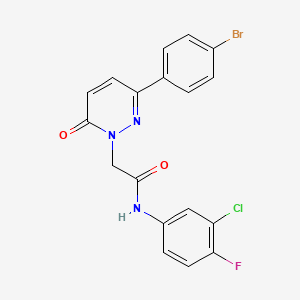
![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2954567.png)

![2-(chloromethyl)-6-methyl-5-(2-methylbutyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2954573.png)
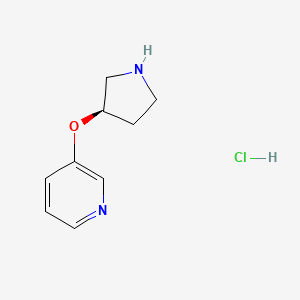

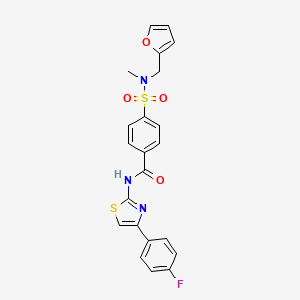
![4-{[(2-Methoxyethyl)amino]methyl}quinolin-2-ol](/img/structure/B2954578.png)
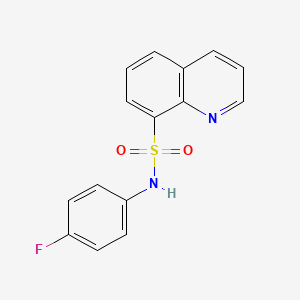
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-4-yl)acetic acid](/img/structure/B2954581.png)


